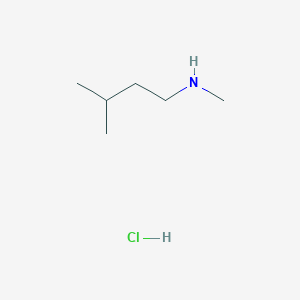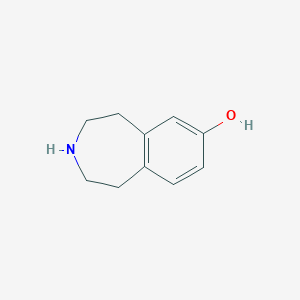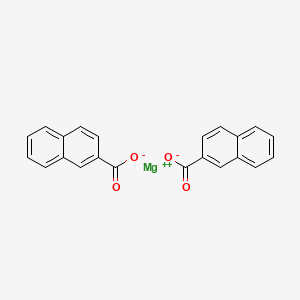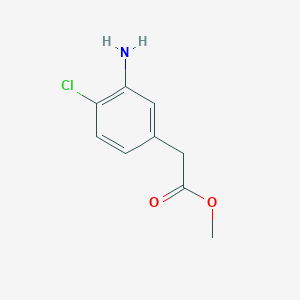
2-(3-氨基-4-氯苯基)乙酸甲酯
描述
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-amino-4-chlorophenyl)acetate” is 199.64 . The InChI code for this compound is 1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a liquid or solid at room temperature .科学研究应用
For instance, it could be used in the synthesis of indole derivatives . Indole derivatives have been found to possess various biological activities, including but not limited to:
- Antiviral activity: Certain indole derivatives have shown inhibitory activity against influenza A .
- Anti-inflammatory activity: Indole derivatives can be used in the treatment of inflammation .
- Anticancer activity: Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV activity: Certain indole derivatives have been used in the treatment of HIV .
- Antioxidant activity: Indole derivatives can act as antioxidants .
- Antimicrobial activity: Some indole derivatives have shown antimicrobial properties .
For instance, it could be used in the synthesis of 1,2,4-Triazole derivatives . Triazole derivatives are incorporated into a wide variety of therapeutically important compounds possessing a broad spectrum of biological activities .
安全和危害
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
methyl 2-(3-amino-4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOZRQUCQQBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620107 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-chlorophenyl)acetate | |
CAS RN |
59833-69-1 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


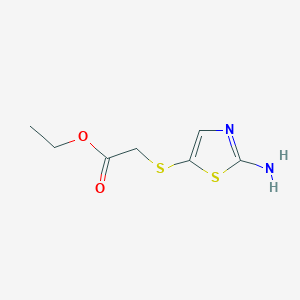

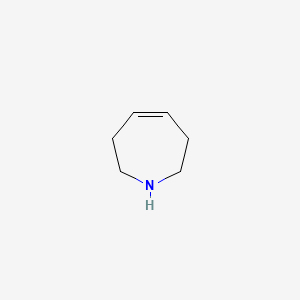
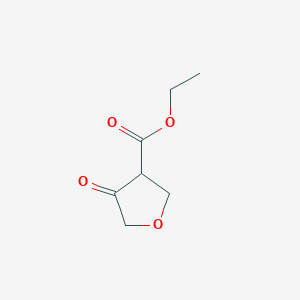

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)

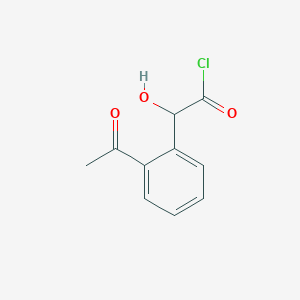

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)

